Gluten Exorphin B5

Übersicht

Beschreibung

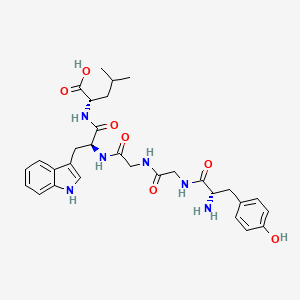

Gluten exorphin B5 (GE-B5) is an opioid peptide derived from the enzymatic digestion of wheat gluten. It is one of several peptides that have been isolated and characterized, with a structure corresponding to [Trp4,Leu5]enkephalin, indicating its potent opioid activity. Among the gluten exorphins, B5 has shown the most potent activity in assays, with low IC50 values, suggesting a strong affinity for opioid receptors .

Synthesis Analysis

The synthesis of gluten exorphin B5 occurs naturally during the digestion of wheat gluten. It is released in the gastrointestinal tract after the ingestion of wheat gluten, as demonstrated by the detection of high levels of gluten exorphin A5 immunoreactive materials in the pepsin-pancreatic elastase digest. The sequence of gluten exorphin B5 is found multiple times in the primary structure of high molecular weight glutenin, and specific regions from which it is released by the action of pancreatic elastase have been identified .

Molecular Structure Analysis

Gluten exorphin B5 has a molecular structure that is highly specific for opioid receptors, particularly δ-receptors. Its structure is similar to that of enkephalins, which are well-known opioid peptides in the body. The presence of the amino acids tryptophan and leucine at positions 4 and 5, respectively, is crucial for its opioid activity, as indicated by its potent activity in comparison to other gluten exorphins .

Chemical Reactions Analysis

The chemical reactions involving gluten exorphin B5 primarily relate to its interaction with opioid receptors. It has been shown to stimulate prolactin secretion through opioid receptors located outside the blood-brain barrier, indicating that it can modify brain neurotransmitter release without crossing the barrier. This effect is abolished by naloxone, an opioid receptor antagonist, confirming the opioid nature of gluten exorphin B5's activity .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of gluten exorphin B5 are not detailed in the provided papers, its solubility and stability can be inferred from the methods used for its detection and quantification. For instance, liquid chromatography-mass spectrometry (LC-MS) assays have been developed for its quantification in cerebrospinal fluid, indicating that it is amenable to standard peptide detection techniques and that it has a stability profile that requires consideration of degradation over time, which can be mitigated by the use of protease inhibitors .

Relevant Case Studies

Several studies have investigated the physiological effects of gluten exorphin B5. For example, it has been shown to potentiate the postprandial plasma insulin level in rats, suggesting a role in modulating pancreatic endocrine function . Additionally, gluten exorphin B5 has been shown to stimulate prolactin secretion, an effect that is mediated through opioid receptors and does not require the peptide to cross the blood-brain barrier . Furthermore, gluten exorphin B5 has been detected in human blood after the consumption of a meal, indicating that it enters the systemic circulation in humans .

Wissenschaftliche Forschungsanwendungen

Understanding Gluten Exorphin B5 and Its Impact on Behavior

Research has explored the behavioral effects of food-derived opioid-like peptides, including those derived from wheat gluten, on rodents to understand their implications for schizophrenia and other behavioral conditions. Although the focus has been broader, encompassing peptides from various sources like casein and spinach, there is a notable gap in studies specifically targeting gluten-derived peptides like Gluten Exorphin B5. The existing study suggests that these peptides can affect behavior, hinting at the potential influence of dietary peptides on human behavior, especially in individuals with gluten sensitivity or schizophrenia. This highlights the necessity for further research to directly study the effects of gluten-derived peptides on behavior using diverse behavioral tests (Lister et al., 2015).

Gluten's Complex Role in Celiac Disease and Gluten Sensitivity

Gluten, a complex mixture of proteins found in wheat, rye, barley, and oats, has been implicated in several disorders, including celiac disease (CD). CD is a gluten-sensitive enteropathy that develops in genetically susceptible individuals, leading to an autoimmune response. Studies have focused on the pathogenesis, clinical manifestations, diagnosis, and management of CD, emphasizing the need for a gluten-free diet as the primary treatment. Recent advances in understanding CD's genetic and immunological aspects suggest potential for novel therapeutic approaches beyond dietary interventions (Biesiekierski, 2017; Armstrong et al., 2009; Abadie et al., 2011; Moore et al., 2011; Jones et al., 2006).

The Role of Probiotics in Gluten-Related Disorders

Emerging research suggests that specific gut microbiota and probiotics could benefit individuals with gluten-related conditions, such as CD. Probiotics have shown potential in detoxifying gluten peptides, strengthening the intestinal epithelial barrier, and regulating immunity. These findings indicate that probiotics, possibly in conjunction with a gluten-free diet, may offer a promising avenue for treating or preventing CD and other gluten-related disorders (Olivares et al., 2021).

Dietary Interventions and Nutritional Considerations

The only accepted treatment for celiac disease is a strict gluten-free diet. However, this dietary intervention presents challenges, including nutritional deficiencies and the risk of obesity. Research emphasizes the importance of monitoring nutritional status and compliance in individuals on a gluten-free diet to manage and prevent complications associated with celiac disease effectively. Nutritional therapy focuses on eliminating gluten-containing grains while addressing potential deficiencies in B vitamins, calcium, vitamin D, iron, zinc, magnesium, and fiber (Kupper, 2005).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDBWDFQAZNDLP-HVCNVCAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gluten Exorphin B5 | |

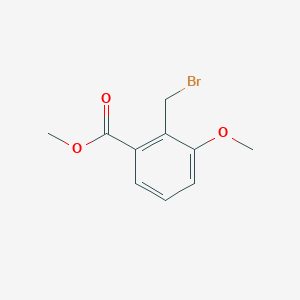

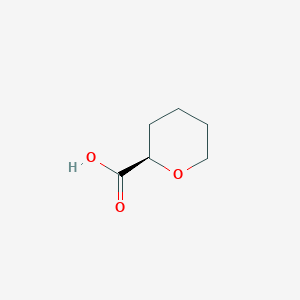

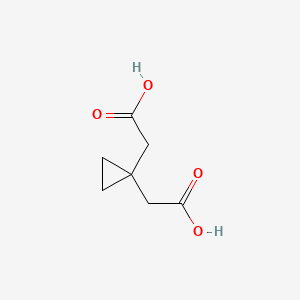

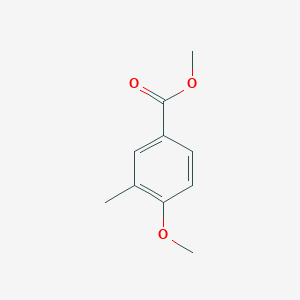

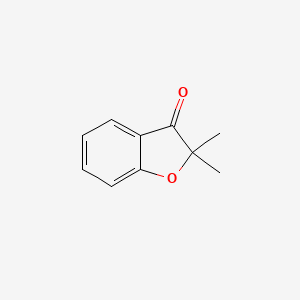

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)